molecular formula C26H34N2O4 B3512608 1,4-bis[(mesityloxy)acetyl]piperazine

1,4-bis[(mesityloxy)acetyl]piperazine

Cat. No.: B3512608
M. Wt: 438.6 g/mol
InChI Key: OSUJGRCBOJDULN-UHFFFAOYSA-N
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Description

1,4-bis[(mesityloxy)acetyl]piperazine is a synthetic organic compound featuring a central piperazine core disubstituted with (mesityloxy)acetyl functional groups. This structure places it within a class of bis-substituted piperazines, similar to 1,4-Bis((m-tolyloxy)acetyl)piperazine and 1,4-Bis((m-methoxyphenoxy)acetyl)piperazine , which are investigated for their potential biological and chemical properties. The piperazine ring is a privileged scaffold in medicinal chemistry, known for its versatility and presence in molecules with a wide range of pharmacological activities . Piperazine itself is a known anthelmintic agent that acts as a GABA receptor agonist, leading to flaccid paralysis in parasites . Furthermore, novel piperazine derivatives continue to be explored for their significant research value, including demonstrated cytotoxic effects against human cancer cell lines. Studies on related compounds have shown that such piperazine-containing molecules can induce apoptosis (programmed cell death) in cancer cells by activating both intrinsic (mitochondrial) and extrinsic pathways, evidenced by caspase activation, cytochrome c release, and cell cycle arrest . As a research chemical, this compound is intended for use in various laboratory investigations. Its potential applications include serving as a building block in organic synthesis, a key intermediate in the development of novel pharmaceutical candidates, or a subject for structure-activity relationship (SAR) studies in medicinal chemistry programs. Researchers may also explore its physical and chemical properties for materials science applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)-1-[4-[2-(2,4,6-trimethylphenoxy)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-17-11-19(3)25(20(4)12-17)31-15-23(29)27-7-9-28(10-8-27)24(30)16-32-26-21(5)13-18(2)14-22(26)6/h11-14H,7-10,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJGRCBOJDULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,4 Bis Mesityloxy Acetyl Piperazine

Strategic Retrosynthesis of 1,4-bis[(mesityloxy)acetyl]piperazine

The retrosynthetic analysis of this compound reveals that the most logical disconnection occurs at the two amide C-N bonds. This disconnection points to piperazine (B1678402) and two equivalents of a mesityloxyacetyl precursor as the primary starting materials. The mesityloxyacetyl precursor can be envisioned as mesityloxyacetic acid or a more reactive derivative, such as mesityloxyacetyl chloride. This approach simplifies the synthesis into two key stages: the preparation of the mesityloxyacetyl precursor and its subsequent coupling with piperazine.

Key Disconnections:

Target MoleculeKey Bonds for DisconnectionPrecursors
This compoundAmide C-N bondsPiperazine and Mesityloxyacetyl precursor (e.g., mesityloxyacetyl chloride)
Mesityloxyacetyl precursorEther C-O bond2,4,6-Trimethylphenol (B147578) (Mesitol) and an acetic acid derivative

Optimized Synthesis of Mesityloxyacetyl Precursors for this compound

The synthesis of the crucial mesityloxyacetyl precursor, specifically 2,4,6-trimethylphenoxyacetic acid (mesityloxyacetic acid), is efficiently achieved through the Williamson ether synthesis. nih.govmnstate.edunih.govnih.gov This well-established method involves the reaction of 2,4,6-trimethylphenol (mesitol) with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base such as sodium hydroxide (B78521). nih.gov The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from mesitol and the base, acts as a nucleophile, displacing the halide from chloroacetic acid. nih.gov

The general reaction is as follows: 2,4,6-(CH₃)₃C₆H₂OH + ClCH₂COOH + 2 NaOH → 2,4,6-(CH₃)₃C₆H₂OCH₂COONa + NaCl + 2 H₂O Subsequent acidification of the resulting sodium salt yields the desired mesityloxyacetic acid. nih.gov Microwave irradiation has been shown to accelerate the synthesis of aryloxyacetic acids, offering a rapid and high-yield alternative to conventional heating. google.comresearchgate.net

To activate the carboxylic acid for the subsequent acylation of piperazine, mesityloxyacetic acid is converted to its more reactive acyl chloride derivative, mesityloxyacetyl chloride. This transformation is a standard procedure in organic synthesis and is commonly accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The use of a small amount of a catalyst like N,N-dimethylformamide (DMF) can facilitate the reaction with thionyl chloride.

Direct Synthetic Pathways to this compound

The final step in the synthesis of this compound involves the formation of two amide bonds between the piperazine ring and two molecules of the mesityloxyacetyl precursor.

Acylation Reactions for C-N Bond Formation in this compound

The most direct and common method for the synthesis of N,N'-diacylpiperazines is the Schotten-Baumann reaction, which involves the acylation of piperazine with two equivalents of an acyl chloride. researchgate.net In this case, piperazine is treated with two equivalents of mesityloxyacetyl chloride. The reaction is typically carried out in the presence of a base, such as an aqueous solution of sodium hydroxide or an organic base like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is liberated during the reaction. researchgate.net

The stoichiometry of the reactants is crucial to ensure the formation of the desired 1,4-disubstituted product and to minimize the formation of the mono-acylated byproduct. Using a precise 1:2 molar ratio of piperazine to mesityloxyacetyl chloride is essential. The reaction is often performed in a two-phase system (e.g., dichloromethane (B109758) and water) or in a suitable organic solvent.

Alternative Coupling Strategies for the Formation of this compound

While the acyl chloride method is robust, alternative coupling strategies can be employed, particularly when dealing with sensitive substrates or when aiming to avoid the generation of HCl. These methods involve the use of coupling reagents that activate the carboxylic acid (mesityloxyacetic acid) in situ, facilitating its reaction with piperazine. A variety of such reagents are available, each with its own advantages.

Common Coupling Reagents for Amide Bond Formation:

Coupling ReagentAbbreviationByproductsNotes
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)DCU is often insoluble and can be removed by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACA water-soluble ureaByproducts are easily removed by aqueous workup. Often used with HOBt to suppress side reactions.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA)Effective but HMPA is a suspected carcinogen.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaA common and efficient peptide coupling reagent.
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATUTetramethylureaGenerally more reactive than HBTU and can be effective for hindered systems.

These coupling reactions are typically performed in aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. The choice of reagent and conditions can be optimized to maximize the yield and purity of this compound.

Purification and Isolation Protocols for Research-Grade this compound

The final step in obtaining research-grade this compound is its purification and isolation. Recrystallization is a common and effective technique for purifying solid organic compounds like N,N'-diacylpiperazines. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling.

For N,N'-diacylpiperazines, a range of solvents can be explored. Common choices include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixed solvent systems. mnstate.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

The purity of the final product should be assessed using standard analytical techniques such as melting point determination, and spectroscopic methods like ¹H NMR and ¹³C NMR to confirm the structure and absence of impurities. google.com

Elucidation of Molecular Structure and Conformational Dynamics of 1,4 Bis Mesityloxy Acetyl Piperazine

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For 1,4-bis[(mesityloxy)acetyl]piperazine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) would be employed to elucidate its detailed structural features. While direct experimental data for this specific molecule is not extensively published, its spectroscopic characteristics can be reliably predicted based on the well-understood behavior of its constituent functional groups and data from analogous structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-Resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. The symmetry of this compound simplifies its predicted NMR spectra.

In ¹H NMR spectroscopy, distinct signals are expected for each unique proton environment. The protons on the piperazine (B1678402) ring are anticipated to appear as a complex multiplet or potentially broad signals around 3.7 ppm. nih.govrsc.org This complexity arises from restricted rotation around the amide C-N bonds and the interconversion of the piperazine ring, which can make the protons chemically non-equivalent. nih.govrsc.orgresearchgate.net The methylene (B1212753) (-CH₂-) protons of the acetyl groups, being adjacent to both an ether oxygen and a carbonyl group, are predicted to resonate as a singlet at approximately 4.6 ppm. The aromatic protons of the two equivalent mesityl groups should produce a single sharp signal around 6.8 ppm. The methyl protons of the mesityl groups are expected to appear as two distinct singlets: one for the six ortho-methyl protons and one for the three para-methyl protons, likely in the region of 2.2-2.3 ppm.

The predicted ¹³C NMR spectrum would corroborate this structure, showing signals for each unique carbon atom. The piperazine ring carbons are expected in the 40-50 ppm range. chemicalbook.comguidechem.com The amide carbonyl carbon would appear significantly downfield, around 168 ppm, while the methylene carbon of the acetyl group is predicted to be near 70 ppm. For the mesityl group, distinct signals for the methyl carbons and the various aromatic carbons would be observed in their characteristic regions. spectrabase.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Piperazine-CH₂-~3.7 (broad)~45
Acetyl-O-CH₂-C=O~4.6 (s)~70
Acetyl-C=O-~168
MesitylAr-H~6.8 (s)~129
MesitylAr-C-~130, ~135, ~138
Mesitylo-CH₃~2.2 (s)~16
Mesitylp-CH₃~2.3 (s)~21

Note: These are predicted values based on analogous structures and chemical shift theory. Actual experimental values may vary.

Vibrational Spectroscopic Analysis (Infrared and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically found around 1650 cm⁻¹. Another key feature would be the C-O-C stretching vibrations of the aryl alkyl ether linkages. These typically manifest as two distinct strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.comfiveable.meyoutube.comspectroscopyonline.com Other expected bands include C-H stretching vibrations for the aliphatic (piperazine and methylene) and aromatic (mesityl) protons in the 2800-3100 cm⁻¹ region, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C=O StretchAmide1640 - 1660Strong
C-O-C Asymmetric StretchAryl Alkyl Ether1230 - 1270Strong
C-O-C Symmetric StretchAryl Alkyl Ether1020 - 1060Strong
C-H StretchAromatic3000 - 3100Medium-Weak
C-H StretchAliphatic2850 - 2980Medium
C=C StretchAromatic Ring1450 - 1600Medium-Weak

Note: Predicted frequencies are based on standard functional group correlation tables.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₂₆H₃₄N₂O₄. HRMS analysis would be used to verify this by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 3: Calculated Exact Masses for HRMS of this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M]C₂₆H₃₄N₂O₄454.25186
[M+H]⁺C₂₆H₃₅N₂O₄⁺455.25913
[M+Na]⁺C₂₆H₃₄N₂NaO₄⁺477.24108
[M+K]⁺C₂₆H₃₄KN₂O₄⁺493.21502

Note: Masses are calculated for the most abundant isotopes of each element.

Single Crystal X-ray Diffraction Analysis of this compound

Although no published crystal structure for this compound is currently available, its solid-state conformation can be predicted based on extensive crystallographic data for related piperazine derivatives. researchgate.netresearchgate.net It is highly probable that the piperazine ring would adopt a stable chair conformation to minimize torsional and steric strain. nih.gov The two (mesityloxy)acetyl substituents would occupy the equatorial positions on the nitrogen atoms.

Table 4: Typical Bond Lengths and Angles Expected in the Crystal Structure

Bond/AngleTypeExpected Value
C-N (piperazine ring)Single~1.46 Å
C-N (amide)Partial Double~1.35 Å
C=O (amide)Double~1.24 Å
C-O (ether)Single~1.42 Å (aliphatic), ~1.37 Å (aromatic)
C-N-C (piperazine ring)Angle~111°
N-C=OAngle~120°

Note: These values are representative and are based on average bond lengths and angles from similar structures in the Cambridge Structural Database.

Conformational Preferences and Interconversion Dynamics of this compound

The conformational flexibility of this compound is primarily governed by two dynamic processes: the ring inversion of the piperazine core and the restricted rotation around the two amide C-N bonds. nih.govrsc.org

The piperazine ring is expected to undergo a chair-to-chair interconversion. However, the energy barrier for this process in N,N'-diacylpiperazines can be substantial, potentially allowing for the observation of distinct axial and equatorial environments at low temperatures using NMR spectroscopy. nih.govrsc.org

Simultaneously, the significant partial double-bond character of the amide C-N bonds restricts free rotation, leading to the existence of different rotational isomers (rotamers). researchgate.net The interplay between these rotameric states and the piperazine ring conformation results in a complex conformational landscape. The sterically demanding mesityl groups would likely favor a conformation where they are oriented away from each other to minimize steric hindrance, influencing the equilibrium between possible conformers. These dynamic behaviors are often studied using variable-temperature NMR experiments, which can provide quantitative information about the energy barriers associated with these interconversions. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 1,4 Bis Mesityloxy Acetyl Piperazine

Quantum Chemical Investigations of Electronic Structure and Bonding in 1,4-bis[(mesityloxy)acetyl]piperazine

Natural Bond Orbital (NBO) analysis is a key technique used to study bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. For this compound, an NBO analysis would provide a quantitative description of the sigma (σ) and pi (π) bonds within the mesityl rings, the piperazine (B1678402) core, and the acetyl linking groups. It would also quantify the delocalization of electron density, known as hyperconjugation, which contributes to the molecule's stability. For instance, interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups can be detailed.

Atoms in Molecules (AIM) theory offers another perspective by analyzing the topology of the electron density. This method can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to classify the nature of the chemical bonds (e.g., covalent, ionic, or hydrogen bonds). In this compound, AIM analysis would characterize the C-C, C-H, C-N, C-O, and potential intramolecular hydrogen bonds, providing a rigorous definition of the bonding network.

The following table illustrates the type of data that would be generated from an NBO analysis for a key interaction in the molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ* (C-C)1.5
LP (N)σ* (C-C)2.0
σ (C-H)σ* (C-C)0.8
Note: This data is illustrative and represents the type of output from a computational analysis.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Energetics of this compound

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying larger molecules like this compound. bohrium.comresearchgate.net DFT calculations can be employed to determine the molecule's most stable three-dimensional structure (its equilibrium geometry) by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net This involves optimizing bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to calculate the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

The distribution of these frontier orbitals can also be visualized. In this compound, the HOMO is likely to be located on the electron-rich mesityl groups and the piperazine nitrogen atoms, while the LUMO may be distributed over the carbonyl groups of the acetyl linkers.

A hypothetical table of key geometrical parameters and orbital energies is presented below.

ParameterCalculated Value
C=O Bond Length (Å)1.23
C-N Bond Length (Å)1.47
Piperazine Ring ConformationChair
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Note: This data is illustrative and represents the type of output from a computational analysis.

Molecular Dynamics Simulations to Explore the Conformational Landscape of this compound

While quantum chemical methods typically focus on a single, static structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time, providing a movie of the molecule's movements.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The piperazine ring can exist in different conformations, such as chair and boat forms, and the mesityl groups can rotate around the single bonds connecting them to the rest of the molecule. An MD simulation would reveal the relative stabilities of these different conformations and the energy barriers for interconversion between them.

These simulations can be performed in a simulated solvent environment to mimic experimental conditions more closely. The results of an MD simulation are often analyzed to identify the most populated conformational states and to calculate various structural properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

The following table provides an example of the kind of data that could be extracted from an MD simulation.

Conformational FeaturePredominant StatePopulation (%)
Piperazine RingChair95
Mesityl Group RotationFree rotation with minor energy barriers-
Overall ShapeExtended70
Overall ShapeFolded30
Note: This data is illustrative and represents the type of output from a computational analysis.

Prediction of Reactivity and Interaction Sites of this compound via Computational Methods

Computational methods can also be used to predict how this compound will interact with other molecules and where it is most likely to react. One common approach is to calculate the Molecular Electrostatic Potential (MEP). The MEP is a map of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would likely show negative potential (red color) around the carbonyl oxygen atoms, indicating these are sites prone to attack by electrophiles. Positive potential (blue color) might be found around the hydrogen atoms of the mesityl groups.

Another set of reactivity descriptors can be derived from conceptual DFT. These include parameters such as electronegativity, chemical hardness, and the Fukui function. The Fukui function is particularly useful as it identifies the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack.

By combining these computational tools, a detailed picture of the reactivity of this compound can be constructed, guiding the design of new chemical reactions and the understanding of its potential interactions in various chemical and biological systems.

An illustrative table summarizing predicted reactivity is shown below.

Reactivity DescriptorPredicted Site
Most Nucleophilic AtomCarbonyl Oxygen
Most Electrophilic AtomCarbonyl Carbon
Most Likely Site for ProtonationPiperazine Nitrogen
Most Favorable for H-bondingCarbonyl Oxygen
Note: This data is illustrative and represents the type of output from a computational analysis.

Reactivity and Mechanistic Investigations of 1,4 Bis Mesityloxy Acetyl Piperazine

Reaction Pathways and Transformation of 1,4-bis[(mesityloxy)acetyl]piperazine under Controlled Conditions

No information is currently available on the reaction pathways and transformations of this compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

There is no available data on the kinetic and thermodynamic parameters of reactions involving this compound.

Mechanistic Probes for Understanding the Chemical Behavior of this compound

No studies utilizing mechanistic probes to understand the chemical behavior of this compound have been published.

Stability and Degradation Profiles of this compound in Research Environments

The stability and degradation profiles of this compound have not been documented in the available scientific literature.

Pre Clinical Biological Activity and Molecular Mechanisms of 1,4 Bis Mesityloxy Acetyl Piperazine

In vitro Biological Screening Methodologies Applied to 1,4-bis[(mesityloxy)acetyl]piperazine

There is no published research detailing the application of in vitro biological screening methodologies to this compound.

Enzyme Inhibition and Activation Studies of this compound

No studies on the enzymatic inhibition or activation properties of this compound have been found in the public domain.

Receptor Binding Assays and Ligand Interaction Studies with this compound

Information regarding receptor binding assays or ligand interaction studies involving this compound is not available in published scientific literature.

Cell-Based Assays Investigating Specific Cellular Processes Modulated by this compound

There are no available reports on cell-based assays conducted to investigate any potential modulation of cellular processes by this compound.

Identification of Molecular Targets and Downstream Pathways Affected by this compound

Due to the lack of biological screening data, no molecular targets or downstream signaling pathways have been identified for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

There are no published structure-activity relationship (SAR) studies focusing on analogues of this compound.

Design and Synthesis of Derivatives for SAR Exploration of this compound

No literature has been found describing the design and synthesis of derivatives of this compound for the purpose of SAR exploration.

Correlating Structural Modifications with Biological Modulatory Effects of this compound Analogues

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its ability to be di-substituted at the 1 and 4 nitrogen positions, allowing for the creation of molecules with diverse pharmacological profiles. researchgate.net The biological activity of piperazine derivatives is highly dependent on the nature of these substituents. mdpi.com In the case of this compound, the key structural features are the central piperazine ring, the N-acetyl linkers, and the terminal mesityloxy (2,4,6-trimethylphenoxy) groups. Modifications to any of these three components would be expected to significantly modulate the biological effects of the compound.

Systematic structural modifications of analogues of this compound would be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The core strategy in medicinal chemistry involves making discrete changes to a lead compound and observing the impact on its biological activity. For this class of compounds, several key modifications could be explored.

One area of modification would be the mesityl group . The three methyl groups on the phenyl ring provide steric bulk and lipophilicity, which can influence receptor binding and membrane permeability. Altering the number and position of these methyl groups, or replacing them with other substituents such as halogens, methoxy (B1213986) groups, or hydrogen atoms, would likely have a profound effect on biological activity. For instance, in other classes of piperazine derivatives, such as those targeting the melanocortin-4 receptor, the nature of the aromatic substituent is a key determinant of binding affinity. researchgate.net

Another point of modification is the acetyl linker . The length and flexibility of the linker between the piperazine nitrogen and the aryl moiety can be critical. Increasing or decreasing the carbon chain length, or introducing different functional groups such as an ether or an amine, could alter the compound's conformational flexibility and its ability to interact with a biological target.

Finally, modifications to the piperazine ring itself, for instance, by introducing substituents on the carbon atoms of the ring, could also be explored, although this is often more synthetically challenging.

The following table presents a hypothetical structure-activity relationship (SAR) study for a series of analogues of this compound, based on potential biological endpoints for piperazine derivatives, such as receptor antagonism or enzyme inhibition. The biological data presented is illustrative and not based on experimental results for these specific compounds.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker)Hypothetical Biological Endpoint (e.g., IC50 in nM)
1 2,4,6-trimethyl (Mesityl)-C(O)CH2-50
2 2,6-dimethyl-C(O)CH2-75
3 4-methyl-C(O)CH2-150
4 H-C(O)CH2-> 500
5 4-chloro-C(O)CH2-120
6 4-methoxy-C(O)CH2-200
7 2,4,6-trimethyl (Mesityl)-C(O)CH2CH2-90
8 2,4,6-trimethyl (Mesityl)-OCH2-300

From this hypothetical data, one could infer that the steric bulk of the three methyl groups on the phenyl ring is important for activity, as removing them (compounds 2-4) leads to a decrease in potency. The electronic nature of the substituent also appears to play a role, as seen with the chloro and methoxy substitutions (compounds 5 and 6). Furthermore, the nature of the linker is critical, as extending it (compound 7) or replacing the acetyl group with an ether (compound 8) diminishes the hypothetical activity.

Such SAR studies are fundamental in the pre-clinical development of new chemical entities, guiding the design of compounds with improved therapeutic potential. While no specific data exists for this compound, the principles of medicinal chemistry suggest that its biological activity would be intricately linked to its molecular structure.

Derivatization and Chemical Modification Strategies for 1,4 Bis Mesityloxy Acetyl Piperazine

Functionalization of the Piperazine (B1678402) Core in 1,4-bis[(mesityloxy)acetyl]piperazine

The piperazine ring is a common scaffold in medicinal chemistry and materials science due to its unique conformational properties and the reactivity of its nitrogen atoms. mdpi.com While direct functionalization of the piperazine core in this compound is not documented, several methods are commonly employed for the C-H functionalization of N-acylpiperazines.

One prominent strategy involves photoredox catalysis. mdpi.com For instance, the use of an iridium-based photocatalyst can facilitate the arylation of N-substituted piperazines. mdpi.com This process typically involves the generation of an α-amino radical, which can then couple with a suitable reaction partner. mdpi.com Although this has been demonstrated on N-Boc protected piperazines, a similar approach could theoretically be adapted for this compound. mdpi.com

Table 1: Potential C-H Functionalization Reactions of the Piperazine Core

Reaction TypeReagents and ConditionsPotential Outcome on this compound
Photoredox C-H ArylationIr(ppy)₃, Light Source, Arene SubstrateIntroduction of an aryl group at a carbon atom adjacent to a nitrogen in the piperazine ring.
Metal-Catalyzed C-H ActivationTransition Metal Catalyst (e.g., Pd, Rh), Directing GroupSite-selective introduction of a functional group on the piperazine ring.

Chemical Transformations of the Mesityloxy Moieties within this compound

The mesityloxy (2,4,6-trimethylphenoxy) groups in this compound offer several avenues for chemical transformation. The aromatic ring is activated by the oxygen and methyl substituents, making it susceptible to electrophilic aromatic substitution.

Potential transformations could include nitration, halogenation, or Friedel-Crafts reactions. However, the steric hindrance provided by the three methyl groups on the mesityl ring would significantly influence the regioselectivity and feasibility of these reactions. Demethylation of the methoxy (B1213986) groups is another possibility, which would yield phenolic hydroxyl groups that could be further functionalized.

Table 2: Hypothetical Chemical Transformations of the Mesityloxy Moieties

Reaction TypeReagents and ConditionsPotential Product
NitrationHNO₃, H₂SO₄Introduction of a nitro group onto the aromatic ring.
BrominationBr₂, FeBr₃Introduction of a bromine atom onto the aromatic ring.
DemethylationBBr₃ or other demethylating agentsConversion of the mesityloxy group to a hydroxyphenyl group.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of conjugates and hybrid molecules is a common strategy to develop new therapeutic agents or materials with novel properties. mdpi.commdpi.com While no conjugates of this compound have been reported, its structure lends itself to being a central scaffold.

For example, if the mesityloxy groups were to be modified to introduce reactive functional groups (e.g., amines, carboxylic acids, or alkynes), these could then be used to attach other molecules of interest, such as peptides, carbohydrates, or other pharmacophores. The piperazine core itself, being a diamide, is relatively stable, providing a robust linker for such conjugates. The synthesis of bis-indolyl conjugates linked by different scaffolds has been explored for potential cytotoxic activity, highlighting a general approach that could be adapted. mdpi.com

Emerging Academic Applications and Materials Science Perspectives of 1,4 Bis Mesityloxy Acetyl Piperazine

Investigation of 1,4-bis[(mesityloxy)acetyl]piperazine in Supramolecular Assembly and Host-Guest Chemistry

Currently, there is no available scientific literature detailing the investigation of this compound in the fields of supramolecular assembly or host-guest chemistry. The inherent structural features of the molecule, such as the piperazine (B1678402) core and the mesityloxy groups, could theoretically participate in non-covalent interactions, but specific studies to confirm or explore this behavior have not been reported.

Exploration of this compound as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

No published research could be identified that explores the use of this compound as a ligand in coordination chemistry or for the construction of metal-organic frameworks (MOFs). The potential for the oxygen and nitrogen atoms within the compound to act as coordination sites for metal ions has not been experimentally investigated or reported in academic journals.

Integration of this compound into Polymeric Systems and Advanced Materials

The integration of this compound into polymeric systems or its use in the development of advanced materials is not documented in the current body of scientific research. Consequently, there are no detailed findings on its effects on polymer properties or its performance as a component in advanced material formulations.

Development of this compound for Catalyst Design or Chemical Probe Applications

There is no evidence in the available literature of this compound being developed or utilized in catalyst design or as a chemical probe. Research into its potential catalytic activity or its suitability for biological or chemical sensing applications has not been reported.

Advanced Analytical Method Development for Research on 1,4 Bis Mesityloxy Acetyl Piperazine

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis of 1,4-bis[(mesityloxy)acetyl]piperazine

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling accurate measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

For the quantitative analysis of piperazine (B1678402) derivatives, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust method. researchgate.netresearchgate.net The development of a successful HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector wavelength. Given the non-polar nature of the mesityl groups and the polar amide linkages in this compound, a reversed-phase HPLC method is often suitable.

A typical HPLC method for the purity assessment of this compound could involve a C18 column as the stationary phase with a gradient elution system. The mobile phase could consist of a mixture of an aqueous component (e.g., water with a small amount of acid for peak shape improvement) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound. Detection via a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Stationary Phase C18, 5 µm particle size, 250 x 4.6 mmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization in the mass spectrometer if coupled.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20-22 min: 90-30% B; 22-25 min: 30% BAllows for the elution of a range of compounds with varying polarities, ensuring separation of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical injections.
Detection DAD, 254 nmThe aromatic mesityl groups are expected to have strong UV absorbance at this wavelength.

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of piperazine derivatives. researchgate.nettsijournals.com For a compound like this compound, which has a relatively high molecular weight and boiling point, a high-temperature capillary GC column would be necessary. The choice of the stationary phase is critical for achieving good separation. tsijournals.com A mid-polarity phase, such as one containing a phenyl-substituted polysiloxane, could be effective.

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl MethylpolysiloxaneA common, versatile column for a wide range of analytes.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas compatible with MS detection.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte.
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 minTemperature programming allows for the separation of compounds with different boiling points.
Transfer Line Temp 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for structural elucidation.
Scan Range 50 - 550 m/zCovers the expected molecular ion and fragment ions of the compound.

Application of Advanced Spectroscopic Techniques for in situ Monitoring of this compound Reactions

The synthesis of this compound typically involves the acylation of piperazine with a derivative of mesityloxyacetic acid. In situ spectroscopic techniques are invaluable for monitoring the progress of such reactions in real-time, providing insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. mt.comspectroscopyonline.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. The reaction can be monitored by observing the disappearance of the N-H stretching vibrations of the piperazine starting material and the appearance of the characteristic amide C=O stretching vibration of the product, this compound. mt.com By tracking the intensity of these peaks over time, a reaction profile can be generated, allowing for the determination of reaction rates and endpoints.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in situ reaction monitoring. nih.gov Proton NMR (¹H NMR) can track the disappearance of the signals corresponding to the protons of the starting materials and the appearance of new signals corresponding to the product. For instance, the chemical shift of the protons on the piperazine ring will change significantly upon acylation.

Interactive Data Table: Spectroscopic Signatures for Monitoring the Synthesis of this compound

TechniqueStarting Material (Piperazine)Starting Material (Mesityloxyacetyl derivative)Product (this compound)
FTIR (cm⁻¹) N-H stretch (~3300-3500)C=O stretch of acyl chloride (~1800) or carboxylic acid (~1700-1760)Amide C=O stretch (~1630-1680)
¹H NMR (ppm) N-H proton signal, piperazine ring protonsProtons of the mesityl group, methylene (B1212753) protons adjacent to the oxygen and carbonyl groupShifted piperazine ring protons, protons of the mesityl group, methylene protons of the acetyl group
¹³C NMR (ppm) Carbon signals of the piperazine ringCarbonyl carbon, carbons of the mesityl groupAmide carbonyl carbon, shifted piperazine ring carbons, carbons of the mesityl group

Isotopic Labeling Strategies for Mechanistic Studies Involving this compound

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. wikipedia.org In the context of reactions involving this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

For example, to study the mechanism of the acylation of piperazine, one could use ¹⁵N-labeled piperazine. By analyzing the product using mass spectrometry, the presence of the ¹⁵N label in the final product would confirm that the nitrogen atoms from piperazine are incorporated into the amide bonds. Similarly, ¹³C labeling of the carbonyl carbon in the mesityloxyacetyl group can be used to follow the fate of the acyl group during a reaction.

Mass spectrometry is the primary analytical tool for detecting the presence and location of isotopic labels. nih.govacs.org The mass of the molecule will increase by the number of neutrons in the incorporated isotope. For instance, replacing a ¹²C with a ¹³C will increase the molecular weight by one dalton. High-resolution mass spectrometry can distinguish between ions with very similar mass-to-charge ratios, making it ideal for isotopic labeling studies.

NMR spectroscopy is also highly effective for isotopic labeling studies. nih.gov The presence of a ¹³C or ¹⁵N nucleus will cause splitting of the signals of adjacent protons in the ¹H NMR spectrum, providing information about the connectivity of the atoms.

Interactive Data Table: Isotopic Labeling Strategies and Analytical Detection

IsotopeLabeling PositionMechanistic QuestionPrimary Analytical TechniqueExpected Observation
¹⁵N Piperazine ring nitrogensConfirmation of nitrogen source in the amide bondMass SpectrometryIncrease in molecular ion mass by 2 Da (for di-substitution).
¹³C Carbonyl carbon of the mesityloxyacetyl groupTracing the acyl group transfer¹³C NMR SpectroscopyA distinct signal for the labeled carbonyl carbon.
²H (Deuterium) Methylene protons of the acetyl groupInvestigating the role of α-protons in a subsequent reaction¹H NMR Spectroscopy and Mass SpectrometryDisappearance of the corresponding proton signal in ¹H NMR and an increase in molecular weight.

Future Research Trajectories and Unresolved Challenges for 1,4 Bis Mesityloxy Acetyl Piperazine

Identification of Novel and Sustainable Synthetic Routes for 1,4-bis[(mesityloxy)acetyl]piperazine

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like this compound, future research will likely focus on moving beyond traditional acylation methods, which may involve harsh reagents and generate significant waste. The exploration of greener alternatives will be paramount.

Key research avenues in this area could include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the acylation of piperazine (B1678402) with a (mesityloxy)acetyl chloride or a related activated species. researchgate.netresearchgate.neteurekaselect.com A comparative study of conventional heating versus microwave irradiation could be highly informative.

Photoredox Catalysis: This emerging field in organic synthesis could offer a novel pathway to construct the target molecule. researchgate.netmdpi.comresearchgate.net Researchers might investigate the use of a suitable photocatalyst to enable the coupling of piperazine with a mesityloxy-containing radical precursor, potentially under milder conditions than traditional methods. mdpi.com

Green Solvents and Catalysts: A significant challenge will be the replacement of conventional organic solvents with more sustainable alternatives such as water, polyethylene glycol (PEG), or other bio-based solvents. researchgate.netmdpi.com Furthermore, the development of reusable heterogeneous catalysts for the acylation reaction could greatly enhance the sustainability of the synthesis. nih.gov

One-Pot Multicomponent Reactions: A highly ambitious but impactful goal would be the development of a one-pot reaction where piperazine, a mesityloxy precursor, and a two-carbon linchpin are combined to form this compound in a single synthetic operation. researchgate.net

A hypothetical comparison of these potential synthetic routes is presented in Table 1.

Synthetic Route Potential Advantages Potential Challenges Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. researchgate.netresearchgate.neteurekaselect.comScale-up limitations, potential for localized overheating.Optimization of microwave parameters (power, temperature, time).
Photoredox CatalysisMild reaction conditions, high functional group tolerance, novel bond formations. researchgate.netmdpi.comresearchgate.netCatalyst cost and stability, requirement for specialized equipment.Development of efficient and recyclable photocatalysts. mdpi.com
Green Solvents and CatalysisReduced environmental impact, improved safety profile. researchgate.netmdpi.comSolubility issues, catalyst deactivation.Screening of various green solvents and design of robust heterogeneous catalysts. nih.gov
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity. researchgate.netComplex reaction optimization, potential for side product formation.Identification of compatible reactants and catalysts for a convergent synthesis.

Deeper Exploration of Unanticipated Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is largely unexplored. The interplay between the electron-rich mesityloxy groups and the amide functionalities of the piperazine core could lead to unexpected reactivity.

Future investigations in this domain could focus on:

Conformational Analysis: The steric bulk of the mesityl groups is likely to impose significant restrictions on the conformational flexibility of the piperazine ring and the amide bonds. nih.gov Detailed NMR studies, including variable temperature experiments, could provide insights into the rotational barriers and the preferred solution-state conformation. nih.gov

Hydrolytic Stability: A systematic study of the hydrolysis of the amide bonds under various pH conditions would be crucial for understanding the compound's stability in aqueous environments, which is particularly relevant for any potential biological applications.

Oxidative and Reductive Transformations: The response of the molecule to a range of oxidizing and reducing agents could reveal novel transformation pathways. For instance, the electron-rich aromatic rings of the mesityloxy groups might be susceptible to oxidation, while the amide carbonyls could be targeted for reduction.

Reactions at the Mesityl Group: While generally considered robust, the mesityl groups could potentially undergo electrophilic aromatic substitution under forcing conditions, or benzylic functionalization at the methyl groups.

Expansion of Structure-Activity Relationship Libraries Towards New Biological Modulators Based on this compound

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govbenthamdirect.combenthamdirect.comtandfonline.comeurekaselect.com The unique substitution pattern of this compound makes it an intriguing starting point for the development of new biological modulators.

A systematic structure-activity relationship (SAR) study would be a critical future endeavor. This would involve the synthesis and biological evaluation of a library of analogues to understand how structural modifications impact activity. Key areas for modification and study are outlined in Table 2.

Modification Site Proposed Modifications Rationale
Mesityl GroupVariation of the number and position of methyl groups on the phenyl ring. Replacement of methyl groups with other alkyl or electron-withdrawing/donating groups.To probe the influence of steric bulk and electronic effects on biological activity.
Acetyl LinkerReplacement of the acetyl group with longer or shorter alkyl chains, or with more rigid linkers such as aromatic rings.To investigate the impact of the linker length and rigidity on target binding.
Piperazine CoreIntroduction of substituents on the carbon atoms of the piperazine ring. Replacement of the piperazine ring with other cyclic diamines.To explore the effect of conformational restriction and the spatial orientation of the two pharmacophoric arms.

A focused SAR campaign could lead to the identification of lead compounds with potent and selective activity against a range of biological targets.

Development of Novel Non-Biomedical Academic Applications for this compound

Beyond its potential in the life sciences, the structural characteristics of this compound suggest it could find utility in other areas of academic research, such as materials science and catalysis.

Potential non-biomedical applications to be explored include:

Ligand in Coordination Chemistry: The two amide oxygens and the two piperazine nitrogens could potentially act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials.

Building Block for Supramolecular Assemblies: The rigid nature of the molecule and the potential for hydrogen bonding via the amide groups could be exploited in the design of self-assembling systems, such as gels, liquid crystals, or porous organic frameworks.

Component of Polymer Architectures: The molecule could be functionalized and incorporated into polymer backbones to create materials with tailored properties, such as thermal stability or specific recognition capabilities.

Methodological Advancements for Comprehensive Characterization and Investigation of this compound in Complex Systems

To fully understand the behavior of this compound, particularly in complex biological or environmental matrices, the development and application of advanced analytical methodologies will be essential.

Future research in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques such as LC-MS/MS will be crucial for the sensitive and selective detection and quantification of the compound and its potential metabolites in biological samples. researchgate.netijsetpub.comijpsjournal.com

Advanced NMR Spectroscopy: In addition to standard 1D and 2D NMR for structural elucidation, more specialized techniques like solid-state NMR could be used to study the compound's conformation in different environments. researchgate.netijsetpub.comnih.gov

Chromatographic Methods: The development of robust HPLC and GC methods will be necessary for purity assessment and for the separation of the compound from complex mixtures. ijpsjournal.comresearchgate.netjocpr.com For trace analysis, derivatization strategies may be employed to enhance detection. researchgate.netjocpr.com

Spectroscopic Techniques: A combination of IR, UV-Vis, and Raman spectroscopy can provide a comprehensive picture of the compound's vibrational and electronic properties, which can be useful for understanding its interactions with other molecules. researchgate.netijsetpub.com

A summary of key characterization techniques and their potential applications is provided in Table 3.

Technique Application Information Gained
High-Resolution Mass Spectrometry (HRMS)Metabolite identification, quantification in biological fluids. researchgate.netijsetpub.comijpsjournal.comMolecular weight, elemental composition, fragmentation patterns.
Advanced NMR SpectroscopyStructural elucidation, conformational analysis. researchgate.netijsetpub.comnih.govConnectivity of atoms, 3D structure in solution, dynamic processes. nih.gov
High-Performance Liquid Chromatography (HPLC)Purity determination, quantitative analysis. ijpsjournal.comresearchgate.netjocpr.comRetention time, separation of isomers and impurities.
Infrared (IR) and Raman SpectroscopyFunctional group identification, vibrational analysis. researchgate.netijsetpub.comPresence of specific chemical bonds and their environment.

Q & A

Q. What synthetic methodologies are commonly employed for 1,4-bis[(mesityloxy)acetyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation of piperazine with mesityloxyacetyl chloride. Green chemistry approaches using catalysts like maghnite-H+ (montmorillonite clay) at room temperature have been reported for analogous bis-acylated piperazines, achieving yields up to 72% . Optimization includes:

  • Catalyst loading : 5–15 wt% to balance efficiency and cost.
  • Solvent selection : Methanol or ethanol for solubility control.
  • Purification : Recrystallization or silica gel chromatography to isolate pure product.

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer: Multimodal characterization is critical:

  • X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and molecular conformation .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and acyl connectivity, as demonstrated in Schiff base piperazines .
  • Elemental analysis and IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How do substituent positions (ortho, meta, para) on aromatic groups influence the bioactivity of piperazine derivatives?

Methodological Answer: Electron-withdrawing groups (EWGs) like -Cl or -NO₂ at ortho/para positions enhance activity by improving binding affinity through polar interactions, as seen in DPP-IV inhibitors . Meta substitutions often reduce activity due to steric hindrance. QSAR models using Hammett σ constants predict substituent effects .

Advanced Research Questions

Q. What computational strategies predict the DNA-binding potential of this compound as an anticancer agent?

Methodological Answer: Molecular docking (AutoDock Vina ) with DNA (PDB ID: 1BNA) evaluates binding modes. Key steps:

  • Conformational analysis : AM1 methods (Spartan06 ) identify the lowest-energy ligand conformation.
  • Semi-flexible docking : Ligand flexibility with rigid DNA backbone.
  • Binding metrics : ΔG ≤ -7.4 kcal/mol indicates strong interaction; π-alkyl/hydrogen bonds with nucleobases are critical .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

Methodological Answer: Systematic approaches include:

  • Experimental replication : Standardized assays (e.g., agar diffusion ).
  • Meta-analysis : Correlate substituent effects across studies (e.g., EWG vs. EDG impacts ).
  • Multivariate regression : Isolate variables like solubility or steric bulk.

Q. What challenges arise in crystallographic analysis of mesityloxy-substituted piperazines, and how are they mitigated?

Methodological Answer: Challenges include disorder from bulky mesityl groups and weak diffraction. Solutions:

  • Low-temperature data collection (100 K) improves resolution .
  • TWINABS/SHELXL refinement : Address twinning or pseudo-symmetry .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions influencing packing .

Q. What methodologies assess the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer: Stability studies involve:

  • HPLC-MS : Monitors hydrolysis in buffered solutions (pH 1–10) .
  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition thresholds (>200°C common for acyl piperazines ).
  • LC-QTOF : Characterizes oxidative metabolites in liver microsome assays .

Notes

  • References align with methodologies in peer-reviewed studies (e.g., SHELX for crystallography , green synthesis , docking protocols ).
  • Advanced questions emphasize computational and analytical rigor, while basic questions focus on synthesis and characterization fundamentals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.